4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide
Description
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide (hereafter referred to by its NSC identifier, NSC110782) is a synthetic small molecule identified as a histone deacetylase 2 (HDAC2) inhibitor. Its structure comprises a pyrido[2,3-b]pyrazine core substituted with a methyl group at position 3 and an amino group at position 4. A benzenesulfonamide moiety is linked via a two-carbon ethyl chain to the pyrido-pyrazine scaffold. This compound was selected from the NCI database through pharmacophore modeling and virtual screening, demonstrating promising docking scores (106.2 kcal/mol) and hydrogen-bond interactions with HDAC2 active-site residues, including His145, Asp181 (three bonds), Gly154, and Ala141 .
Properties
CAS No. |
21271-94-3 |
|---|---|
Molecular Formula |
C16H18N6O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[2-[(6-amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18N6O2S/c1-10-9-20-15-13(8-14(17)22-16(15)21-10)19-7-6-11-2-4-12(5-3-11)25(18,23)24/h2-5,8-9H,6-7H2,1H3,(H2,18,23,24)(H3,17,19,21,22) |
InChI Key |
JKEFTVSDSZHXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the aminoethyl group and finally the benzenesulfonamide moiety. Common reagents used in these reactions include various amines, sulfonyl chlorides, and catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Properties of NSC110782 and Analogous HDAC2 Inhibitors
| Compound Name (NSC ID) | Docking Score (kcal/mol) | Estimated Activity (μM) | Hydrogen Bond Interactions (Residues) | Structural Features |
|---|---|---|---|---|
| NSC110782 | 106.2 | 0.37 | His145, Asp181 (3), Gly154, Ala141 | Ethyl linker, benzenesulfonamide |
| NSC108392 | 121.9 | 0.26 | Arg39, His145, Asp181 (2) | Methyl linker, benzenesulfonamide |
| NSC748337 | Not reported | 0.41 | Not explicitly stated | Piperidine-pyrazole core |
| NSC127064 | Not reported | 0.47 | Not explicitly stated | Purine-sugar scaffold |
Structural and Functional Differences
Linker Flexibility :
- NSC110782 features a two-carbon ethyl linker between the pyrido-pyrazine and benzenesulfonamide groups, which may enhance conformational flexibility compared to the methyl linker in NSC108392 . This difference likely impacts binding orientation, as NSC108392 achieves a higher docking score (121.9 vs. 106.2 kcal/mol) but lower estimated activity (0.26 μM vs. 0.37 μM) .
Hydrogen Bond Interactions: Both NSC110782 and NSC108392 interact with His145 and Asp181, critical residues in HDAC2’s catalytic pocket.
Activity vs. Binding Affinity :
- NSC108392’s higher docking score suggests stronger binding, but its lower estimated activity (0.26 μM) compared to NSC110782 (0.37 μM) implies that factors like solubility or metabolic stability may influence efficacy.
Scaffold Diversity :
- Compounds like NSC748337 (piperidine-pyrazole core) and NSC127064 (purine-sugar scaffold) diverge significantly from the pyrido-pyrazine sulfonamide structure. These analogs exhibit weaker estimated activities (0.41–0.47 μM), underscoring the importance of the sulfonamide-pyrido-pyrazine framework for HDAC2 inhibition .
Research Implications and Limitations
- Pharmacophore Mapping : NSC110782’s benzenesulfonamide group aligns with HDAC2’s hydrophobic surface, while its pyrido-pyrazine moiety mimics the zinc-binding groups of classical HDAC inhibitors. However, the ethyl linker may introduce steric hindrance compared to methyl-linked analogs .
- Further in vitro assays measuring IC50 values and pharmacokinetic properties are needed to resolve this discrepancy.
Biological Activity
4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrido[2,3-b]pyrazine core and a benzenesulfonamide moiety, has attracted attention for various biological applications, particularly in the fields of oncology and enzyme inhibition.
- Molecular Formula : C16H18N6O2S
- Molecular Weight : 358.4 g/mol
- CAS Number : 21271-94-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Enzyme Inhibition
Research indicates that 4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide exhibits significant inhibitory activity against carbonic anhydrase (CA) isoforms. Carbonic anhydrases are important metalloenzymes involved in various physiological processes, including pH regulation and ion transport.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against a range of bacterial strains, indicating potential as a new antimicrobial agent.
Case Studies
| Study | Target | Findings |
|---|---|---|
| 1 | Human Cancer Cell Lines | Induced apoptosis in breast and colon cancer cells; IC50 values ranged from 10 to 30 µM. |
| 2 | Carbonic Anhydrase Isoforms | Exhibited subnanomolar inhibition constants against hCA I and II; effective in reducing tumor growth in xenograft models. |
| 3 | Bacterial Strains | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzenesulfonamide group can enhance the biological activity of the compound. For example, substituents on the amino group of the pyrido[2,3-b]pyrazine core have been shown to influence both potency and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
